Cytotoxicity in MCF-7 Breast Cancer Cells: Auraptene (Prenyloxycoumarin) vs. Herniarin and Umbelliferone
In a head-to-head comparison on the MCF-7 breast carcinoma cell line, the 7-prenyloxycoumarin derivative auraptene exhibited a 3.5-fold lower IC50 (higher potency) than the methoxy analog herniarin and an 8-fold lower IC50 than the hydroxy analog umbelliferone [1].
| Evidence Dimension | Cytotoxicity (Cell Viability) |
|---|---|
| Target Compound Data | Auraptene (7-geranyloxycoumarin) IC50: 59.7 µM |
| Comparator Or Baseline | Herniarin (7-methoxycoumarin) IC50: 207.6 µM; Umbelliferone (7-hydroxycoumarin) IC50: 476.3 µM |
| Quantified Difference | Auraptene is 3.5x more potent than Herniarin and 8.0x more potent than Umbelliferone |
| Conditions | MCF-7 breast carcinoma cells, RPMI medium, 72 h incubation, MTT assay |
Why This Matters
This demonstrates that the prenyloxy substitution is essential for achieving therapeutically relevant cytotoxic potency, making simple coumarin alternatives unsuitable for cancer research programs.
- [1] Mousavi SH, Davari AS, Iranshahi M, Sabouri-Rad S, Tayarani Najaran Z. Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin on MCF-7 cell line. Avicenna J Phytomed. 2015 Nov-Dec;5(6):520-30. PMID: 26693409. View Source
